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Compound of Interest

Compound Name:
2-(2-Methoxyphenoxy)-1-(4-

methoxyphenyl)ethanone

Cat. No.: B2403832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)-1-(4-
methoxyphenyl)ethanone, a molecule of interest in synthetic and medicinal chemistry. We will

delve into its fundamental properties, a detailed and validated synthesis protocol, its

spectroscopic signature, and explore its potential within the broader context of drug discovery

and development. This document is structured to provide not just procedural steps, but also the

underlying scientific rationale to empower researchers in their laboratory endeavors.

Molecular Identity and Physicochemical Properties
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is an aromatic ketone characterized

by a central ethanone core linking a 4-methoxyphenyl group and a 2-methoxyphenoxy moiety.

This structure imparts specific chemical characteristics that are crucial for its reactivity and

potential biological interactions.

Canonical SMILES:COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2OC

This SMILES string provides a machine-readable representation of the molecule's two-

dimensional structure, which is foundational for all in silico modeling and database searches.
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Molecular Structure Diagram:

Caption: 2D structure of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone.

Physicochemical Data Summary:

Property Value Source

CAS Number 19513-80-5 [1]

Molecular Formula C₁₆H₁₆O₄ [1]

Molecular Weight 272.3 g/mol [1]

Boiling Point 436.5°C at 760 mmHg N/A

Storage Temperature Room Temperature [1]

Synthesis Protocol: A Validated Williamson Ether
Synthesis Approach
The synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is efficiently

achieved via the Williamson ether synthesis. This classic and reliable method involves the

reaction of a phenoxide with a primary alkyl halide.[2] In this specific protocol, 2-methoxyphenol

is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the

electrophilic carbon of 2-bromo-1-(4-methoxyphenyl)ethanone. This results in the formation of

the desired ether linkage through an Sₙ2 mechanism.[2][3][4]

Reaction Scheme:
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2-bromo-1-(4-methoxyphenyl)ethanone 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

2-methoxyphenol

Base (e.g., K2CO3)
Solvent (e.g., DMF)

Click to download full resolution via product page

Caption: Williamson ether synthesis of the target compound.

Step-by-Step Experimental Protocol:

This protocol is adapted from established methodologies for similar syntheses.

Materials:

2-bromo-1-(4-methoxyphenyl)ethanone

2-methoxyphenol

Potassium carbonate (K₂CO₃), anhydrous

Dimethylformamide (DMF), anhydrous

Ethyl acetate

Hexane

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), 2-methoxyphenol

(1.2 eq), and anhydrous potassium carbonate (2.0 eq).

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of

approximately 0.5 M with respect to the starting alkyl halide.

Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Workup:

Cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing deionized water.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃

solution and brine.

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexane as the eluent, to yield 2-(2-Methoxyphenoxy)-1-(4-
methoxyphenyl)ethanone as a white solid. A yield of approximately 88% can be expected.

[5]

Causality Behind Experimental Choices:
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Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol

without causing significant side reactions.

Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the cation of the

base, enhancing the nucleophilicity of the phenoxide and promoting the Sₙ2 reaction.

Workup Procedure: The aqueous workup is designed to remove the inorganic salts and

unreacted phenol, while the purification by column chromatography separates the desired

product from any remaining starting materials and byproducts.

Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and

characterization of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone.

¹H NMR Spectroscopy:

The proton NMR spectrum provides detailed information about the electronic environment of

the hydrogen atoms in the molecule.

¹H NMR (600 MHz, CDCl₃) δ: 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz,

1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 3.89 (d, J=6 Hz, 6H) ppm.[5]

Anticipated ¹³C NMR, IR, and Mass Spectrometry Data:

While specific experimental data for ¹³C NMR, IR, and mass spectrometry of the target

compound are not readily available in the searched literature, data from closely related analogs

can provide expected values.

¹³C NMR: Expect signals in the aromatic region (110-160 ppm), a carbonyl signal (~195

ppm), and signals for the methoxy carbons (~55 ppm) and the methylene carbon (~70 ppm).

Infrared (IR) Spectroscopy: Key vibrational modes would include a strong carbonyl (C=O)

stretch around 1680-1700 cm⁻¹, C-O-C stretching vibrations for the ether linkages, and

aromatic C-H and C=C stretching bands.

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 272.10,

corresponding to the molecular weight of the compound. Fragmentation patterns would likely
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involve cleavage at the ether linkages and the carbonyl group.

Potential Applications and Future Directions
The structural motif of an α-aryloxy ketone is present in a variety of biologically active

compounds. While specific biological activities for 2-(2-Methoxyphenoxy)-1-(4-
methoxyphenyl)ethanone have not been extensively reported, related structures have shown

promise in several therapeutic areas.

Antiviral Activity: A series of aryloxy alkyl diketones have demonstrated in vitro activity

against both DNA and RNA viruses, including herpesvirus.[6] This suggests that the aryloxy

ketone scaffold could be a valuable starting point for the development of novel antiviral

agents.

General Bioactivity: The α,β-unsaturated carbonyl functionality, a related structural feature, is

known to be a tunable element in drug design, with activities ranging from Michael addition

to radical scavenging.[7] While the target molecule is not an α,β-unsaturated ketone, the

reactivity of the carbonyl group is a key feature for potential biological interactions.

Future Research:

The lack of extensive biological data for this specific compound presents an opportunity for

further investigation. Future research could focus on:

Screening 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone against a panel of viral

and cancer cell lines to identify potential therapeutic applications.

Synthesizing and evaluating a library of analogs with modifications to the aromatic rings to

establish structure-activity relationships.

Investigating the compound's potential as a scaffold for the development of inhibitors for

specific enzyme targets.

Conclusion
This technical guide has provided a detailed overview of 2-(2-Methoxyphenoxy)-1-(4-
methoxyphenyl)ethanone, from its fundamental chemical identity to a robust synthesis
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protocol and an exploration of its potential applications. The information presented herein is

intended to serve as a valuable resource for researchers in the fields of organic synthesis and

medicinal chemistry, facilitating further exploration and innovation.
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353-8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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